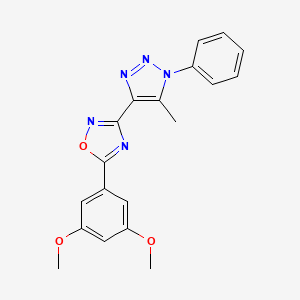
5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several key areas of interest:
Anticancer Activity
Studies have shown that derivatives of oxadiazoles and triazoles often exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Case Study:
In a recent study, a derivative of this compound was tested against pancreatic ductal adenocarcinoma (PDAC) cell lines. Results indicated that it reduced cell viability significantly with an IC50 value in the micromolar range. The mechanism was attributed to the inhibition of key regulators involved in epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin .
Antimicrobial Activity
Compounds containing oxadiazole and triazole rings have been noted for their antimicrobial properties. The specific activity against various bacterial strains has been documented, suggesting potential applications in treating infections.
Research Findings:
A study indicated that similar compounds exhibited broad-spectrum antibacterial activity, with some derivatives showing effectiveness against resistant strains of bacteria . The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with DNA replication.
Detailed Research Findings
| Activity Type | Cell Line/Organism | IC50/Effect | Mechanism |
|---|---|---|---|
| Anticancer | PDAC (SUIT-2, Panc-1) | Micromolar range | Inhibition of EMT markers |
| Antimicrobial | Various bacterial strains | Effective against resistant strains | Disruption of cell wall synthesis |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Receptor Binding: Docking studies suggest that this compound can bind to receptors involved in inflammation and cancer signaling pathways.
- Enzyme Inhibition: It may inhibit enzymes critical for tumor growth and proliferation.
Propriétés
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-17(21-23-24(12)14-7-5-4-6-8-14)18-20-19(27-22-18)13-9-15(25-2)11-16(10-13)26-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWOCFGJCZZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














